5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-5-3-6-7(11-5)10-2-1-9-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDSOJYSVZQZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformation of the 5h Pyrrolo 2,3 B Pyrazine 6 Carbonitrile Scaffold
Methodologies for Constructing the 5H-Pyrrolo[2,3-b]pyrazine Core
The construction of the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) framework, a close structural analog to pyrrolo[2,3-b]pyrazine, has been extensively studied, and many of the developed strategies are adaptable. nsf.govresearchgate.net These methods often involve forming the pyrrole (B145914) ring onto a pre-existing pyrazine (B50134) or pyridine (B92270) ring.
Classical and Contemporary Cyclization Reactions (e.g., Improved Chichibabin Protocols)
Classical indole (B1671886) syntheses, such as the Fischer, Madelung, and Reissert methods, have been adapted for azaindole synthesis, though they can be limited by the electron-deficient nature of the pyridine or pyrazine precursors. nsf.gov
A notable approach is the Chichibabin-type reaction. For instance, a one-pot synthesis of 2-phenyl-7-azaindole has been achieved through the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile. This reaction proceeds via the cyclization of an intermediate formed by the nucleophilic addition of the metalated picoline to the nitrile. nsf.gov A similar strategy can be envisioned for pyrazine analogs.
More recently, alkali-amide controlled selective syntheses have been developed. In one such method, reacting 2-fluoro-3-methylpyridine (B30981) with arylaldehydes can selectively yield either 7-azaindoles or their reduced 7-azaindoline counterparts, depending on the choice of the alkali-metal counterion (potassium vs. lithium). nsf.gov The 7-azaindoline can then be oxidized to the corresponding 7-azaindole. nsf.gov
Table 1: Comparison of Classical Cyclization Methods
| Method | Precursors | Conditions | Notes |
| Fischer Synthesis | A pyrazinylhydrazine and an aldehyde or ketone | Acidic (Brønsted or Lewis acids) | One of the oldest and most common methods for indole synthesis, adaptable to azaindoles. wikipedia.orgthermofisher.com |
| Madelung Synthesis | An N-acyl-ortho-toluidine analog (e.g., 2-amino-3-methylpyrazine (B112217) derivative) | Strong base, high temperature | Intramolecular cyclization; scope can be limited. |
| Chichibabin Reaction | An aminopyridine/pyrazine and a carbonyl compound | Alkali metal amide (e.g., sodamide) | Classical method for synthesizing pyridine derivatives, adapted for cyclization. |
| Domino Reaction | 2-Fluoro-3-methylpyridine and an arylaldehyde | Alkali amide (e.g., KN(SiMe₃)₂) | Modern one-pot method allowing for controlled synthesis of 7-azaindoles. nsf.gov |
Palladium-Catalyzed Coupling and Cyclization Approaches to Pyrrolopyrazine Systems
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for constructing the pyrrolo[2,3-b]pyrazine core. These methods typically involve the formation of key C-C or C-N bonds to build the pyrrole ring onto a functionalized pyrazine starting material.
A common sequence is the Sonogashira coupling of a halo-aminopyrazine (or pyridine analog) with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. The cyclization step can be promoted by a base or a copper catalyst. taylorandfrancis.com An efficient two-step, protecting-group-free synthesis of 2-substituted 7-azaindoles utilizes a Sonogashira coupling followed by a C-N cyclization facilitated by potassium tert-butoxide and 18-crown-6.
Another powerful technique is the Suzuki-Miyaura coupling. For instance, a two-step route starting from chloroamino-N-heterocycles involves a Suzuki coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization to furnish the azaindole core.
More complex cascade reactions have also been developed. A palladium-catalyzed cascade reaction involving o-iodoanilines and benzyl (B1604629) isocyanide has been used to synthesize 5H-pyrazino[2,3-b]indoles. This reaction proceeds through oxidative addition of palladium, double isocyanide insertion, and a cross-dehydrogenative coupling, forming three C-C bonds and one C-N bond in the process. A similar approach using o-pivaloyloximes as substrates leads to the formation of 5H-pyrrolo[2,3-b]pyrazines.
Table 2: Examples of Palladium-Catalyzed Cyclization Strategies
| Reaction Type | Key Precursors | Catalyst System (Example) | Resulting Scaffold |
| Sonogashira/Cyclization | 2-Amino-3-iodopyridine, terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Substituted 7-azaindole |
| Suzuki/Cyclization | Chloroamino-N-heterocycle, (2-ethoxyvinyl)borolane | Pd(OAc)₂, SPhos | Aza- and diazaindoles |
| Cascade Reaction | o-Pivaloyloxime, benzyl isocyanide | Palladium catalyst | 5H-Pyrrolo[2,3-b]pyrazine |
| Buchwald Modification | Aryl bromide, hydrazone | Palladium catalyst | N-Arylhydrazone intermediate for Fischer-type synthesis. wikipedia.org |
Thermal Cyclization of Pyrazinylhydrazones
The thermal, non-catalytic cyclization of pyrazinylhydrazones is a direct application of the Fischer indole synthesis principle to the pyrazine system. rsc.org In this method, a 2-hydrazinopyrazine is condensed with an appropriate aldehyde or ketone to form a pyrazinylhydrazone intermediate.
Upon heating, this hydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to afford the fused 5H-pyrrolo[2,3-b]pyrazine ring system. wikipedia.orgrsc.org This reaction allows for the introduction of substituents at the C2 and C3 positions of the resulting pyrrole ring, depending on the structure of the carbonyl compound used. rsc.org For example, cyclization of pyrazinylhydrazones derived from various ketones has been shown to produce 2,3-disubstituted and 3-substituted 5H-pyrrolo[2,3-b]pyrazines. rsc.org
This approach provides a straightforward route to the core scaffold, starting from readily accessible pyrazine derivatives. rsc.org
Introduction and Modification of the Nitrile Group at Position 6 and Other Sites
The carbonitrile group is a key functional handle, enabling further chemical transformations. Its installation and the subsequent derivatization of the scaffold are crucial for developing analogs with diverse properties.
Strategies for Carbonitrile Installation on Pyrrolopyrazines
The introduction of a nitrile group onto the pyrazine ring of the scaffold can be achieved through several methods, often involving the displacement of a leaving group like a halogen.
A prominent method is the palladium-catalyzed cyanation of a halo-pyrrolopyrazine. This reaction typically uses a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. organic-chemistry.org For example, the synthesis of 4-cyano-7-azaindole (B1339843) was successfully achieved by treating 4-iodo-7-azaindole (B1323397) with Zn(CN)₂, Pd₂(dba)₃, and dppf in DMF. chemicalbook.com This strategy is directly applicable to the synthesis of 6-cyano-5H-pyrrolo[2,3-b]pyrazine from a 6-halo precursor. Nickel-catalyzed systems have also been developed as a more cost-effective alternative for the cyanation of (hetero)aryl chlorides. organic-chemistry.org
Another approach involves the activation of the pyrazine ring via N-oxidation. The resulting pyrazine N-oxide can then react with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netrsc.org This reaction's regioselectivity can be influenced by substituents on the ring and the use of Lewis acids. For instance, treatment of 7-azaindole N-oxide with benzoyl chloride and TMSCN afforded the 6-cyano-7-azaindole (B66550) derivative. researchgate.net
Table 3: Selected Cyanation Methods
| Method | Substrate | Cyanide Source | Catalyst/Reagent |
| Palladium-catalyzed | 6-Halo-5H-pyrrolo[2,3-b]pyrazine | Zn(CN)₂ | Pd₂(dba)₃, dppf chemicalbook.com |
| Nickel-catalyzed | 6-Chloro-5H-pyrrolo[2,3-b]pyrazine | Zn(CN)₂ | NiCl₂·6H₂O, dppf organic-chemistry.org |
| Reissert-type Reaction | 5H-Pyrrolo[2,3-b]pyrazine N-oxide | Trimethylsilyl cyanide (TMSCN) | Acyl chloride (e.g., benzoyl chloride) researchgate.net |
Derivatization at Other Positions of the Pyrrolopyrazine-6-carbonitrile Scaffold
The 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile scaffold offers multiple sites for further functionalization, allowing for the fine-tuning of its chemical and biological properties. evitachem.comrsc.org
N5-Position: The pyrrole nitrogen (N5) is a common site for substitution. Alkylation or arylation can be readily achieved using standard protocols with alkyl halides or arylboronic acids under basic or metal-catalyzed conditions. Protection of this nitrogen with groups like tosyl (Ts) or benzenesulfonyl is also a common strategy to facilitate subsequent reactions at other positions. bldpharm.com
C7-Position: The C7 position on the pyrazine ring is a key vector for modification. Suzuki coupling reactions are frequently employed to introduce various aryl or heteroaryl groups at this site, starting from a 7-halo precursor. These substitutions can significantly modulate biological activity by occupying specific hydrophobic pockets in target proteins. evitachem.com
C2 and C3-Positions: The pyrrole ring can also be functionalized. Directed ortho-metalation (DoM) provides a powerful tool for regioselective substitution. For example, using a removable directing group on the ring nitrogen allows for selective lithiation and subsequent quenching with an electrophile at the C2 position. nih.gov Halogenation at these positions, for instance, using N-bromosuccinimide (NBS), installs a handle for further cross-coupling reactions. The synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine provides a key intermediate for introducing diversity at the C2 position. bldpharm.com
Modification of the Nitrile Group: The carbonitrile group at C6 is itself a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up a wide array of further derivatization possibilities. smolecule.com
Synthesis of Halogenated Pyrrolopyrazine-6-carbonitrile Derivatives (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile)
The introduction of a halogen atom, such as bromine, onto the this compound scaffold provides a valuable synthetic handle for further functionalization through various cross-coupling reactions. While a direct, documented synthesis for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile is not extensively detailed in the reviewed literature, its synthesis can be logically approached through the direct bromination of the parent this compound.
The parent compound, this compound, is a known chemical entity. The bromination would likely proceed via an electrophilic aromatic substitution mechanism. The pyrrole ring is generally more susceptible to electrophilic attack than the pyrazine ring. The electron-withdrawing nature of the pyrazine ring and the nitrile group would influence the regioselectivity of the bromination.
A plausible synthetic route would involve treating this compound with a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent. The reaction may require mild heating or initiation by a radical initiator, depending on the precise conditions. The protection of the pyrrole nitrogen with a group like a tosyl (Ts) group, to form 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is a common strategy to enhance stability and control reactivity during such transformations. Subsequent deprotection would yield the desired product. The existence of 2-bromo-5H-pyrrolo[2,3-b]pyrazine is documented, suggesting that such halogenations are feasible on this heterocyclic system. sigmaaldrich.com
Synthesis of Analogues and Complex Fused Systems Related to 5H-Pyrrolo[2,3-b]pyrazine
The versatility of the pyrrolo[2,3-b]pyrazine scaffold allows for the synthesis of a wide array of analogues, including those with multiple nitrile groups and extended fused ring systems. These modifications can significantly impact the molecule's biological and chemical properties.
Pathways to Substituted Pyrrolo[2,3-b]pyrazine Dicarbonitriles
A notable strategy for accessing substituted pyrrolo[2,3-b]pyrazine dicarbonitriles involves a one-pot, three-component reaction utilizing a dihalopyrazine precursor. Specifically, the synthesis of 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles has been achieved through a palladium-copper catalyzed Sonogashira coupling reaction. researchgate.net
This reaction brings together 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, phenylacetylene, and various aldehydes. The process is efficient and allows for the direct formation of the pyrrolo[2,3-b]pyrazine core with concomitant introduction of substituents at the 5- and 6-positions. The reaction proceeds in DMF with triethylamine (B128534) as a base, and utilizes a Pd(PPh₃)₂Cl₂/CuI catalytic system. The reaction is typically heated to around 80°C for several hours. researchgate.net
The scope of the reaction has been explored with a variety of aromatic and heteroaromatic aldehydes, leading to a library of dicarbonitrile derivatives. The yields of these reactions are generally good, as highlighted in the table below.
| Aldehyde (RCHO) | Product | Yield (%) |
| Benzaldehyde | 5-(Benzylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | 85 |
| 4-Methylbenzaldehyde | 5-((4-Methylbenzylidene)amino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | 88 |
| 4-Methoxybenzaldehyde | 5-((4-Methoxybenzylidene)amino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | 82 |
| 4-Chlorobenzaldehyde | 5-((4-Chlorobenzylidene)amino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | 86 |
| 4-Bromobenzaldehyde | 5-((4-Bromobenzylidene)amino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | 84 |
| 2-Thiophenecarboxaldehyde | 6-Phenyl-5-((thiophen-2-ylmethylene)amino)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | 78 |
| 2-Furaldehyde | 5-((Furan-2-ylmethylene)amino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | 80 |
Table based on data from Bakherad et al. researchgate.net
Another approach to pyrazine-2,3-dicarbonitriles involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile, yielding 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. nih.govmdpi.com
Synthesis of Fused Tricyclic and Benzoazolyl-Substituted Pyrrolopyrazines
The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as a building block for the construction of more complex, fused tricyclic systems. One established method to achieve this is through the thermal, non-catalytic cyclization of pyrazinylhydrazones. This intramolecular cyclization leads to the formation of a new ring fused to the pyrazine moiety, resulting in structures like 5H-pyrazino[2,3-b]indole. rsc.org The reaction involves heating the appropriate pyrazinylhydrazone, which causes ring closure onto a carbon atom of the pyrazine nucleus. rsc.org For instance, dehydrogenation of the initially formed 6,7,8,9-tetrahydro-5H-pyrazino[2,3-b]indole yields the fully aromatic pyrazino[2,3-b]indole. rsc.org
Furthermore, the synthesis of benzoazolyl-substituted pyrrolo[2,3-b]pyrazines has been reported as a strategy to develop novel therapeutic agents. nih.gov These compounds are synthesized to explore their potential as topoisomerase II catalytic inhibitors. The synthetic approach typically involves the coupling of a pre-functionalized pyrrolo[2,3-b]pyrazine with a benzoazole moiety. The structure-activity relationship studies of these derivatives have indicated the significance of the benzoazolyl group and an alkylamino side chain for their biological activity. nih.gov
The construction of tricyclic pyrrolo[2,3-d]pyrimidines, a related class of compounds, has also been achieved through methods like carbonyl-amine condensation and carbon-halogen bond formation, demonstrating the versatility of annulation strategies in this area of heterocyclic chemistry. mdpi.comnih.gov
Structure Activity Relationship Sar and Ligand Design Principles for 5h Pyrrolo 2,3 B Pyrazine Derivatives
Elucidation of Key Pharmacophoric Features within the Pyrrolopyrazine Scaffold
The effectiveness of the 5H-pyrrolo[2,3-b]pyrazine scaffold, particularly as a kinase inhibitor, stems from several key pharmacophoric features inherent to its bicyclic structure. This framework is adept at mimicking the binding of ATP in the catalytic sites of kinases. evitachem.comdaneshyari.com
The primary features include:
Hydrogen Bonding Capacity : The nitrogen atoms within the pyrazine (B50134) ring are crucial for forming hydrogen bonds with the backbone of the kinase hinge region. For instance, in co-crystal structures with Fibroblast Growth Factor Receptor 1 (FGFR1), the pyrazine nitrogen at position 5 forms a critical hydrogen bond with the amide group of the alanine (B10760859) 564 residue. evitachem.com This interaction is a cornerstone of its inhibitory activity.
π-Stacking Interactions : The planar, electron-rich aromatic system of the fused rings facilitates π-π stacking interactions with aromatic amino acid residues in the ATP-binding pocket, such as phenylalanine. evitachem.com In FGFR1, this interaction occurs with Phe489 in the P-loop. nih.gov
Scaffold Rigidity and Geometry : The fused ring system provides a rigid and defined geometry that orients substituents into specific regions of the binding site, allowing for the fine-tuning of potency and selectivity. This structural integrity makes it an excellent starting point for inhibitor design. nih.govmdpi.com
Synthetic Accessibility : The scaffold possesses multiple positions (C2, C5, C6, and C7) that are amenable to chemical modification, allowing for extensive exploration of the chemical space to optimize biological activity and pharmacokinetic properties. evitachem.com
Studies have shown that changing a scaffold from 1H-pyrazolo[4,3-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine can lead to an increase in binding activity for targets like FGFR1, highlighting the favorable characteristics of the pyrrolopyrazine core. nih.govmdpi.com This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including Janus kinase 3 (JAK3), Bruton's tyrosine kinase, and focal adhesion kinase. nih.govmdpi.comnih.gov
Positional and Substituent Effects on Biological Efficacy, with Relevance to Nitrile Moieties
The biological activity of 5H-pyrrolo[2,3-b]pyrazine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds as potent kinase inhibitors.
Substitutions at the C7-position : This position is a critical vector for enhancing target selectivity and potency. X-ray crystallography has revealed that a 7-phenyl group can occupy a key hydrophobic pocket in the FGFR1 active site, making van der Waals contacts with residues like Leu630 and Val492. evitachem.com
Substitutions at the C2-position : Modifications at this position can significantly influence binding affinity. For example, in the context of JAK3 inhibitors, attaching a phenyl ether moiety at the C2-position was explored to gain selectivity over other JAK family isoforms. nih.gov
Substitutions at the C6-position and the Role of the Nitrile Moiety : The C6 position is another key site for modification. The introduction of a carbonitrile (cyano) group at this position, creating 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile , introduces a polar, electron-withdrawing group. The nitrile group is a versatile functional group in medicinal chemistry; it can act as a hydrogen bond acceptor and its presence can influence the electronic properties of the entire ring system. smolecule.comguidechem.com While specific SAR data for the 6-carbonitrile derivative is limited in the reviewed literature, studies on related structures, such as pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, have shown that nitrile groups are compatible with potent antiproliferative activity. daneshyari.comnih.gov The nitrile group can also serve as a chemical handle for further synthetic elaboration. smolecule.com
The following table summarizes the SAR of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR1 inhibitors, illustrating the impact of substituents on efficacy.
| Compound | R1 Group | R2 Group | FGFR1 IC50 (nM) | Reference |
|---|---|---|---|---|
| 9 | - | - | >10000 | nih.gov |
| 10 | - | - | 8700 | nih.gov |
| 13 | Unsubstituted Pyrazole (B372694) | - | 0.6 | nih.gov |
| 27 | Unsubstituted Pyrazole | Methyl | 1.0 | nih.gov |
| 28 | Unsubstituted Pyrazole | Ethyl | 1.2 | nih.gov |
| 29 | Unsubstituted Pyrazole | Isopropyl | 1.8 | nih.gov |
Data derived from a study on FGFR kinase inhibitors, illustrating how modifications to the pyrazole and other moieties attached to the core scaffold affect inhibitory concentration. nih.gov
Rational Design Approaches for Developing Potent and Selective 5H-Pyrrolo[2,3-b]pyrazine-Based Modulators
Rational, structure-based drug design has been instrumental in the development of potent and selective inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.govnih.gov These approaches leverage structural information from the target protein to guide the synthesis of optimized compounds.
A key strategy involves structure-based optimization using X-ray crystallography . By obtaining a co-crystal structure of a lead compound bound to its target kinase, researchers can visualize the precise binding interactions. nih.govnih.gov This information allows for the targeted design of new derivatives with modifications intended to exploit specific features of the binding pocket, such as introducing groups that can form additional hydrogen bonds or occupy hydrophobic pockets to enhance affinity and selectivity. nih.gov For example, the optimization of a series of FGFR inhibitors was guided by the co-crystal structure of a lead compound with FGFR1. nih.govnih.gov
Computational modeling and docking simulations are also vital. nih.govnih.gov These methods can predict the binding poses and affinities of virtual compounds before they are synthesized, allowing chemists to prioritize the most promising candidates. This was used to explore how different substitutions on the phenyl ether moiety of JAK3 inhibitors could achieve better selectivity. nih.gov
Another successful approach is scaffold hopping , where the core of a known inhibitor is replaced with a different but functionally similar scaffold. The discovery of potent 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors began with a lead compound from a different chemical series (1H-pyrazolo[4,3-b]pyridines). nih.gov Recognizing that the 5H-pyrrolo[2,3-b]pyrazine core could offer improved binding, researchers synthesized analogs with this new scaffold, which led to a significant increase in potency. nih.govmdpi.com This demonstrates how rational design can involve modifying not just the substituents but the central heterocyclic system itself to achieve desired biological activity.
Biological Target Engagement and Mechanistic Insights for 5h Pyrrolo 2,3 B Pyrazine Analogues
Kinase Inhibition Spectrum of Pyrrolopyrazine Derivatives
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have been shown to inhibit a range of protein kinases, which are critical regulators of cellular processes. The versatility of this scaffold allows for the development of inhibitors targeting distinct kinase families through specific substitution patterns.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a potent hinge-binder for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in cancer. nih.govnih.govembopress.org Replacing scaffolds like 1H-pyrazolo[4,3-b]pyridine with 5H-pyrrolo[2,3-b]pyrazine has been shown to dramatically increase the binding activity to FGFR1. embopress.orgresearchgate.net
Structural studies, including X-ray crystallography, have elucidated the specific interactions responsible for this high-affinity binding. Key interactions include:
A crucial hydrogen bond formed between a nitrogen atom in the pyrazine (B50134) ring and the backbone amide of residue Ala564 in the hinge region of the kinase. nih.govdoaj.org
A π-π stacking interaction between the electron-rich pyrrolopyrazine ring system and the phenyl ring of residue Phe489 in the P-loop of FGFR1. nih.govdoaj.org
Further optimization of these derivatives has led to even greater potency. For instance, certain analogues form an additional salt bridge interaction with the aspartate residue Asp641, which significantly enhances binding affinity. nih.gov The addition of a 7-phenyl group can further improve selectivity by occupying a specific hydrophobic pocket within the kinase domain. doaj.org
| Compound | FGFR1 IC₅₀ (nM) | Reference |
|---|---|---|
| Compound 13 | 1.1 ± 0.1 | nih.gov |
| Compound 27 | 1.5 ± 0.2 | nih.gov |
| Compound 28 | 1.3 ± 0.1 | nih.gov |
| Compound 29 | 0.8 ± 0.1 | nih.gov |
| AZD4547 (Reference) | 1.8 ± 0.1 | embopress.org |
A specific class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, known as Aloisines, has been identified as potent dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). The structural similarity of the ATP-binding sites between these two kinase families is thought to underlie this dual activity.
Aloisine A stands out as a highly selective inhibitor for CDK1/cyclin B, CDK2/cyclin A-E, and both GSK-3α and GSK-3β isoforms, with inhibitory concentrations in the sub-micromolar range. Kinetic studies and co-crystal structures have confirmed that Aloisines function as ATP-competitive inhibitors. The binding mechanism involves the formation of two critical hydrogen bonds with the backbone nitrogen and oxygen of Leu 83 within the ATP-binding pocket of CDK2. Given the role of aberrant GSK-3 activity in various neurodegenerative and psychiatric disorders, its modulation by these compounds is of significant therapeutic interest.
| Kinase Target | IC₅₀ (µM) | Reference |
|---|---|---|
| CDK1/cyclin B | 0.12 | |
| CDK2/cyclin A | 0.15 | |
| CDK2/cyclin E | 0.2 | |
| CDK5/p25 | 0.2 | |
| GSK-3α/β | 0.035 |
Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication and transcription. Its activity can be modulated by inhibitors that function through different mechanisms. While some agents, known as Topo II poisons, stabilize the enzyme-DNA cleavage complex and induce DNA double-strand breaks, another class known as catalytic inhibitors functions via a non-intercalative mechanism.
These catalytic inhibitors, such as ICRF-193, act by locking the Topo II enzyme in a closed-clamp conformation around DNA, preventing ATP hydrolysis and the subsequent release of the DNA strand. This action inhibits the enzyme's catalytic cycle without creating the toxic DNA breaks associated with Topo II poisons. While this non-intercalative catalytic inhibition is a known anticancer mechanism, the currently reviewed scientific literature does not provide direct evidence of 5H-pyrrolo[2,3-b]pyrazine derivatives acting through this specific mechanism on Topoisomerase II.
The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends to the inhibition of several other important kinases. Research has reported that derivatives incorporating this core structure demonstrate inhibitory activity against Janus Kinase 3 (JAK3), Bruton's Tyrosine Kinase (Btk), Focal Adhesion Kinase (FAK), and the Ataxia Telangiectasia and Rad3-related protein (ATR). nih.govresearchgate.net
Specifically, a series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were developed as potent and selective ATP-competitive inhibitors of JAK3. nih.gov Initial lead compounds showed high potency but lacked selectivity against other JAK family isoforms. However, computational and crystallographic analysis guided the modification of the phenyl ether moiety, leading to the identification of derivatives with significantly improved selectivity for JAK3 over other kinases. nih.gov
Modulation of Cellular Processes and Phenotypes
By engaging with key biological targets like protein kinases, 5H-pyrrolo[2,3-b]pyrazine analogues can profoundly influence cellular behavior, leading to distinct phenotypic outcomes such as the inhibition of cell growth.
A primary consequence of kinase inhibition by 5H-pyrrolo[2,3-b]pyrazine derivatives is the suppression of cancer cell proliferation. This antiproliferative effect has been documented across a variety of cancer cell lines.
The Aloisine family of compounds, for example, inhibits cell proliferation by inducing cell cycle arrest in both the G1 and G2 phases. Furthermore, potent FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold have demonstrated corresponding antiproliferative activity. Studies have shown a direct correlation between the potent enzymatic inhibition of FGFR1 and the antiproliferative effects in cancer cell lines dependent on FGFR signaling, such as the KG-1 human myelogenous leukemia cell line. nih.govresearchgate.net Halogenated pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine analogues have also shown broad antiproliferative activity against various cancer cell lines, including those from leukemia, cervical, and breast cancers, with potencies ranging from nanomolar to low micromolar concentrations.
| Compound | FGFR1 IC₅₀ (nM) | KG-1 Proliferation IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 13 | 1.1 ± 0.1 | 2.5 ± 0.3 | nih.govresearchgate.net |
| Compound 27 | 1.5 ± 0.2 | 3.1 ± 0.5 | nih.govresearchgate.net |
| Compound 28 | 1.3 ± 0.1 | 2.9 ± 0.4 | nih.govresearchgate.net |
| Compound 29 | 0.8 ± 0.1 | 1.7 ± 0.2 | nih.govresearchgate.net |
Apoptosis Induction Pathways in Cellular Models
Derivatives of pyrazine and related fused heterocyclic systems, such as pyrrolopyrimidines and pyrazoles, have been shown to induce apoptosis in various cancer cell lines through well-defined molecular pathways. nih.govnih.govnih.gov Mechanistic studies reveal that these compounds often trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov
For instance, certain pyrrolopyrimidine derivatives have been demonstrated to induce apoptosis in A549 lung cancer cells by activating pro-apoptotic proteins like Bim, Bax, and Bak, while deactivating anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-XL. nih.gov This shift in the balance of Bcl-2 family proteins leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The critical role of the intrinsic pathway was further confirmed in HCT116 colon cancer cells, where the apoptotic effects of these compounds were dependent on the presence of Bax and Bak. nih.gov
Similarly, a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to induce apoptosis in chronic myeloid leukemia K562 cells. nih.gov Its mechanism involves the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, alongside the upregulation of the pro-apoptotic protein Bax. nih.gov This compound also caused cell cycle arrest in the G0/G1 phase. nih.gov Other studies on pyrazole (B372694) derivatives have shown that they can trigger apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and subsequent activation of caspase-3 and PARP. nih.govnih.govjcancer.org
While these examples involve related heterocyclic systems, they highlight a common mechanistic theme: the modulation of the Bcl-2 protein family and caspase activation, which is a likely pathway for apoptosis induction by 5H-pyrrolo[2,3-b]pyrazine analogues in cancer cells. nih.govnih.gov
Ion Channel Regulation by Pyrrolopyrazine Derivatives
Activation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
A significant area of investigation for pyrrolo[2,3-b]pyrazine derivatives is their ability to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.govpsu.edu Dysfunction of this channel is the underlying cause of cystic fibrosis (CF). psu.edunih.gov A class of 6-phenylpyrrolo[2,3-b]pyrazines has been identified as potent activators of wild-type and mutant forms of the CFTR channel, including the common F508del and G551D mutations. nih.govpsu.edu
A key compound from this class, RP107, activates the wild-type CFTR with submicromolar affinity. nih.gov The mechanism of action for these compounds is independent of cyclic AMP (cAMP) levels, a common pathway for CFTR activation. nih.govpsu.edu The activation by RP107 is, however, potentiated by low concentrations of forskolin (B1673556) and can be inhibited by known CFTR inhibitors like glibenclamide and CFTR(inh)-172, confirming its target specificity. nih.govnih.gov
Structure-activity relationship (SAR) studies have provided insights into the chemical features required for CFTR activation. The presence of a 4-hydroxyphenyl group at the 6-position and an n-butyl chain at the 7-position of the pyrrolopyrazine core were identified as crucial determinants for the high potency of RP107. nih.govpsu.edu Modifications to these groups, such as replacing the hydroxyl with a chloro group (as in RP108), significantly reduce the compound's potency. nih.govpsu.edu Further studies explored other substitutions, finding that a 2-hydroxyphenyl substituent (RP173) was even more potent than the 4-hydroxyphenyl version (RP107). uclouvain.be Additionally, replacing the hydroxyl radical with a fluorine atom (as in RP193 and RP185) was shown to decrease the cytotoxicity of the compounds while maintaining their ability to activate CFTR. nih.govfrontiersin.org
These findings demonstrate that the 5H-pyrrolo[2,3-b]pyrazine scaffold is a promising template for developing pharmacological activators of the CFTR channel, which could be beneficial for diseases like cystic fibrosis. nih.govuclouvain.be
Table 1: Activity of Pyrrolo[2,3-b]pyrazine Derivatives on CFTR Channels This table is interactive. You can sort and filter the data.
| Compound | Substituents | Target CFTR Form | Effect | Potency (EC₅₀) | Reference |
|---|---|---|---|---|---|
| RP107 | 7-n-butyl, 6-(4-hydroxyphenyl) | Wild-Type, G551D, F508del | Activator | 89 nM (Isc on Cftr+/+ mice colon) | nih.gov |
| RP108 | 7-n-butyl, 6-(4-chlorophenyl) | Wild-Type | Less Potent Activator | 103 µM (Isc on Cftr+/+ mice colon) | nih.gov |
| RP173 | 7-n-butyl, 6-(2-hydroxyphenyl) | Wild-Type | More Potent Activator | 9 nM (Isc on Cftr+/+ mice colon) | uclouvain.be |
| RP146 | 7-n-butyl, 6-(3-chlorophenyl) | Wild-Type | Less Potent Activator | 347 nM | uclouvain.be |
| RP193 | 7-n-butyl, 6-(2-fluorophenyl) | Wild-Type, F508del, G551D | Activator | Not specified | nih.govfrontiersin.org |
| RP185 | 7-n-butyl, 6-(4-fluorophenyl) | Wild-Type, F508del, G551D | Activator | Not specified | nih.govfrontiersin.org |
Other Investigated Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant)
The pyrrolopyrazine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities beyond kinase inhibition and ion channel modulation. researchgate.netconsensus.app
Antimicrobial and Antifungal Activity: Pyrrolopyrazine derivatives have shown notable antimicrobial properties. Specifically, pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have demonstrated significant antibacterial activity. researchgate.net In the realm of antifungal research, certain pyrrolo[1,2-a]pyrazines have been evaluated for their efficacy against various Candida species, including multidrug-resistant strains, with many compounds showing a more potent effect than reference drugs. mdpi.com The proposed mechanism for this antifungal action is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. mdpi.com
Anti-inflammatory Activity: The anti-inflammatory potential of related fused pyrrole (B145914) systems has been documented. For instance, various pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vivo anti-inflammatory effects. researchgate.net Compounds such as 2b, 7b, 7d, and 9b from this series showed significant anti-inflammatory activity, comparable to the standard drug ibuprofen. researchgate.net Docking studies on other fused pyrrole compounds suggest that their anti-inflammatory action may be mediated through the inhibition of cyclooxygenase-2 (COX-2). dntb.gov.ua
Antiviral Activity: The pyrrolopyrazine core is present in molecules with reported antiviral capabilities. researchgate.netresearchgate.net While detailed mechanistic studies on 5H-pyrrolo[2,3-b]pyrazine itself are limited in this context, related pyrrolopyrimidine derivatives have been tested against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.gov Several compounds from this class exhibited significant antiviral activity, which was correlated with their ability to dock into the viral polymerase enzymes. nih.gov
Antioxidant Activity: Compounds containing the pyrrolopyrazine skeleton are often cited for having antioxidant properties, among a range of other bioactivities. researchgate.netresearchgate.net This activity is a common feature of many nitrogen-containing heterocyclic compounds, which can act as scavengers of reactive oxygen species.
Computational Chemistry and Biophysical Characterization of 5h Pyrrolo 2,3 B Pyrazine Systems
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as a 5H-pyrrolo[2,3-b]pyrazine derivative, within the active site of a protein target.
In the development of kinase inhibitors, understanding these interactions is key. For instance, studies on a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors have utilized molecular docking to rationalize structure-activity relationships (SAR). nih.gov Although starting from a different scaffold, researchers optimized compounds by replacing a 1H-pyrazolo[4,3-b]pyridine core with the 5H-pyrrolo[2,3-b]pyrazine system, which was noted to improve binding activity against FGFR1. nih.gov
Docking simulations of a potent derivative, compound 13 from a research series, into the FGFR1 active site (using the crystal structure of a related compound, PDB ID: 5Z0S, as a reference) revealed key binding interactions. The model indicated that the nitrogen atom in the pyrazine (B50134) ring forms a critical hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov Furthermore, an attached imidazole (B134444) ring was shown to stack with the residue Phe489. nih.gov These simulations guide the rational design of new derivatives, including those with a carbonitrile group, by predicting how such modifications would affect the binding orientation and affinity.
Table 1: Key Interactions Identified by Molecular Docking of a 5H-Pyrrolo[2,3-b]pyrazine Derivative with FGFR1
| Interacting Ligand Moiety | Protein Residue/Region | Type of Interaction | Significance |
| Pyrazine Ring Nitrogen | FGFR1 Hinge Region | Hydrogen Bond | Essential for anchoring the ligand in the active site. |
| Imidazole Group | Phe489 | Stacking Interaction | Contributes to binding affinity and specificity. |
Data derived from studies on related 5H-pyrrolo[2,3-b]pyrazine derivatives. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile. These methods provide insights into molecular structure, stability, and reactivity.
DFT calculations can determine the distribution of electron density and locate the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical stability and reactivity. colab.wsresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be located primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed across the electron-deficient pyrazine ring and the electron-withdrawing nitrile group. This distribution makes the pyrrole moiety a potential site for electrophilic attack and the pyrazine-carbonitrile portion a site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. colab.ws For this compound, the nitrogen atoms of the pyrazine ring and the nitrile group would be expected to show negative potential.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Description | Predicted Characteristics for this compound |
| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Likely localized on the pyrrole ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Likely localized on the pyrazine ring and nitrile substituent. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | The presence of the fused aromatic system and nitrile group would influence the gap size, affecting its overall stability and reactivity. |
| MEP Negative Regions | Electron-rich areas, potential sites for electrophilic attack. | Expected around the pyrazine and nitrile nitrogen atoms. |
| MEP Positive Regions | Electron-poor areas, potential sites for nucleophilic attack. | Expected around the hydrogen atoms. |
These characteristics are based on the general principles of electronic effects in similar heterocyclic systems. colab.wsresearchgate.net
Spectroscopic Characterization Methodologies (e.g., NMR, FT-IR for structural confirmation)
Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each of the non-equivalent protons on the aromatic rings. The chemical shifts (δ) of these protons would be in the aromatic region (typically > 7.0 ppm), with their exact positions influenced by the electron-withdrawing or donating effects of the fused rings and the nitrile group. The proton on the pyrrole nitrogen (N-H) would likely appear as a broad singlet at a higher chemical shift.
¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 115-125 ppm. Carbons in the aromatic rings would appear between approximately 110 and 160 ppm.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
A sharp, intense absorption band around 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group.
Absorptions in the 3100-3500 cm⁻¹ region would correspond to the N-H stretching vibration of the pyrrole ring.
Bands in the 1500-1620 cm⁻¹ region would be characteristic of C=C and C=N stretching vibrations within the aromatic rings.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Region/Value | Functional Group/Structural Element |
| FT-IR | C≡N stretch | ~2230 cm⁻¹ | Nitrile |
| FT-IR | N-H stretch | ~3300 cm⁻¹ | Pyrrole N-H |
| FT-IR | C=C / C=N stretch | ~1500-1620 cm⁻¹ | Aromatic Rings |
| ¹³C NMR | Nitrile Carbon | ~115-125 ppm | -C≡N |
| ¹H NMR | Aromatic Protons | >7.0 ppm | Pyrrole and Pyrazine Rings |
| ¹H NMR | Pyrrole N-H Proton | >10.0 ppm (broad) | N-H |
Expected values are based on typical ranges for these functional groups. mdpi.comsynhet.comchemicalbook.com
X-ray Crystallography and Structural Determination of Pyrrolopyrazine Scaffolds and Their Complexes
When a 5H-pyrrolo[2,3-b]pyrazine derivative is co-crystallized with its protein target, the resulting structure provides an unambiguous view of the binding interactions. For example, the crystal structure of a related compound (a 1-sulfonylpyrazolo[4,3-b]pyridine derivative) bound to FGFR1 (PDB ID: 5Z0S) was instrumental in guiding the design of more potent 5H-pyrrolo[2,3-b]pyrazine inhibitors. researchgate.net It revealed how the scaffold orients itself in the active site and which residues it interacts with. researchgate.netmdpi.com
Analysis of such a crystal structure for a complex involving this compound would:
Confirm the binding mode predicted by molecular docking.
Identify all hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the ligand-protein complex.
Reveal the precise orientation of the carbonitrile group and its potential interactions with the protein or solvent molecules.
In the solid state, the crystal packing of the molecule itself is also of interest, revealing intermolecular interactions such as hydrogen bonding between the pyrrole N-H and the nitrogen atoms of the pyrazine or nitrile groups of adjacent molecules. mdpi.com
Table 4: Information Obtained from X-ray Crystallography
| Type of Analysis | Data Provided | Importance |
| Single Crystal of Ligand | Bond lengths, bond angles, molecular conformation, intermolecular packing. | Confirms the molecular structure and reveals solid-state interactions. |
| Co-crystal with Protein Target | Ligand binding pose, specific protein-ligand interactions, solvent-mediated interactions. | Provides a definitive map for structure-based drug design and understanding the mechanism of action. |
Future Perspectives and Research Trajectories for 5h Pyrrolo 2,3 B Pyrazine 6 Carbonitrile Research
Development of Next-Generation Pyrrolopyrazine-Based Chemical Probes and Leads
The 5H-pyrrolo[2,3-b]pyrazine core serves as a foundational structure for the design of next-generation chemical probes and therapeutic lead compounds. A primary focus of future research will be the systematic exploration of the structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets. The 7-azaindole (B17877) scaffold, a bioisostere of the pyrrolopyrazine system, has been extensively studied, revealing that substitutions at various positions on the ring system can significantly influence biological activity. tandfonline.comtandfonline.comcitedrive.com Similar comprehensive SAR studies on the 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile core are warranted.
The development of chemical probes, which are essential tools for target validation and studying biological pathways, is a critical step. These probes can be designed by incorporating photoreactive groups or affinity tags into the this compound scaffold. Furthermore, the generation of focused libraries of analogs will be instrumental in identifying compounds with improved pharmacological profiles. For instance, systematic modification of the substituents on the pyrrole (B145914) nitrogen and at other available positions on the pyrazine (B50134) ring could lead to the discovery of potent and selective inhibitors of kinases or other enzyme families. researchgate.netnih.gov
| Research Focus | Key Objectives | Methodological Approaches |
| Lead Optimization | Enhance potency, selectivity, and pharmacokinetic properties. | Structure-Activity Relationship (SAR) studies, isosteric replacements, and scaffold hopping. |
| Chemical Probe Design | Enable target identification and validation. | Incorporation of photoaffinity labels, biotin (B1667282) tags, or fluorescent reporters. |
| Focused Library Generation | Explore chemical space around the core scaffold. | Parallel synthesis, diversity-oriented synthesis. |
Advanced Synthetic Methodologies for Diversification and Library Generation
To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is paramount. While various methods for the synthesis of pyrrolopyrazine derivatives exist, including cyclization, ring annulation, and direct C-H arylation, there is a need for more robust and versatile strategies. researchgate.netresearchgate.netrsc.org
Future efforts should focus on late-stage functionalization techniques that allow for the rapid diversification of the core structure. Methodologies such as transition-metal-catalyzed cross-coupling reactions can be employed to introduce a wide range of substituents at various positions of the pyrrolopyrazine ring system. researchgate.net Furthermore, the application of high-throughput synthesis techniques, including microwave-assisted organic synthesis and continuous flow chemistry, can significantly accelerate the generation of large and diverse compound libraries. nih.govmdpi.com The use of encoded library technology (ELT) could also be a powerful tool for the synthesis and screening of vast numbers of pyrrolopyrazine derivatives. nih.gov
| Synthetic Strategy | Advantages | Potential Applications |
| Late-Stage Functionalization | Rapid diversification of complex molecules. | Introduction of diverse chemical groups to probe SAR. |
| Microwave-Assisted Synthesis | Accelerated reaction times and improved yields. | High-throughput synthesis of compound libraries. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and automation. | Large-scale production of lead compounds. |
| Encoded Library Technology | Synthesis and screening of massive compound collections. | Identification of novel hits from extensive chemical space. |
Elucidation of Unexplored Biological Targets and Mechanisms of Action
While 5H-pyrrolo[2,3-b]pyrazine derivatives have primarily been investigated as kinase inhibitors, their full biological target space remains largely unexplored. consensus.appresearchgate.net A significant future research direction will be the identification of novel cellular targets and the elucidation of the underlying mechanisms of action. This is particularly important as the mechanisms for many pyrrolopyrazine derivatives are not yet clearly understood. researchgate.netconsensus.app
Unbiased screening approaches, such as chemical proteomics, can be employed to identify the protein interaction partners of this compound and its analogs. Techniques like target identification by chromatographic co-elution (TICC) offer a label-free method to detect drug-protein interactions in a near-physiological context. nih.gov Once novel targets are identified, detailed biochemical and cellular assays will be necessary to validate these interactions and to understand the functional consequences of target engagement. This will not only open up new therapeutic avenues for this class of compounds but also provide a deeper understanding of their biological effects. nih.gov
| Approach | Description | Expected Outcome |
| Chemical Proteomics | Identification of protein targets through affinity-based or activity-based probes. | A comprehensive list of potential cellular binding partners. |
| Target Identification by Chromatographic Co-elution (TICC) | Label-free detection of drug-protein interactions based on co-elution profiles. | Identification of direct binding targets in complex biological mixtures. |
| Phenotypic Screening | Screening of compound libraries in cell-based assays to identify desired biological effects. | Discovery of compounds with novel mechanisms of action. |
| Mechanism of Action Studies | Detailed investigation of the biochemical and cellular effects of lead compounds. | A thorough understanding of how the compounds exert their biological effects. |
Application of Integrated Computational and Experimental Platforms in Drug Discovery Pipelines
The integration of computational and experimental approaches has become an indispensable part of modern drug discovery. ua.esnih.govmdpi.com For the future development of this compound-based therapeutics, a synergistic application of in silico and wet-lab techniques will be crucial.
Computational methods such as molecular docking and pharmacophore modeling can be used to guide the rational design of new analogs with improved binding affinity and selectivity for their targets. researchgate.netnih.govpharmacophorejournal.com Quantitative structure-activity relationship (QSAR) studies can help to build predictive models for the biological activity of newly designed compounds. nih.gov Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can be utilized to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. nih.govmdpi.com The creation of virtual libraries of this compound derivatives for in silico screening can significantly streamline the hit-to-lead optimization process. youtube.com This iterative cycle of computational design, chemical synthesis, and biological evaluation will be a powerful engine for the discovery of next-generation drugs based on this promising scaffold. nih.gov
| Computational Tool | Application in Drug Discovery |
| Molecular Docking | Predicting the binding mode and affinity of ligands to their target proteins. |
| Pharmacophore Modeling | Identifying the essential three-dimensional features required for biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of compounds based on their chemical structure. |
| In Silico ADME Prediction | Estimating the pharmacokinetic properties of compounds before synthesis. |
| Virtual Screening | Computationally screening large compound libraries to identify potential hits. |
Q & A
Basic Research Questions
Q. What are the primary biological targets of 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile in kinase inhibition studies?
- Methodological Answer: This compound and its derivatives primarily target kinases such as JAK3, FGFR (fibroblast growth factor receptor), and CDKs (cyclin-dependent kinases). Researchers typically employ kinase profiling assays (e.g., ATP-competitive inhibition assays) to validate these targets. For example, derivatives with substituents at the 2- and 6-positions show IC50 values in the nanomolar range against FGFR1-4 . Structural studies, including X-ray crystallography, have confirmed binding interactions within kinase ATP-binding pockets .
Q. What synthetic routes are effective for constructing the pyrrolo[2,3-b]pyrazine scaffold?
- Methodological Answer: Common strategies include:
- Cyclization reactions : Using amino-pyrazine precursors with ketones or aldehydes under acidic conditions .
- Regioselective C-H arylation : Catalyzed by palladium or copper to introduce aryl/heteroaryl groups at specific positions .
- Gold-catalyzed annulation : For constructing fused pyrrolopyrazine systems, as demonstrated in azaindole synthesis .
- Table 1 : Summary of synthetic yields under varying conditions (from ):
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Pd-catalyzed C-H arylation | 72 | Na₂S·5H₂O, DMF, reflux |
| Cyclization with Na₂S | 68 | Na₂S·5H₂O, EtOAc/water |
Q. How is structural integrity confirmed for pyrrolo[2,3-b]pyrazine derivatives?
- Methodological Answer: Researchers use:
- High-resolution mass spectrometry (HRMS) and LC-MS to verify molecular weights .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry, particularly for distinguishing between 5H and 7H tautomers .
- X-ray crystallography to resolve ambiguous substitution patterns, as seen in FGFR inhibitor studies .
Advanced Research Questions
Q. How can selectivity for JAK3 over other JAK isoforms be optimized in pyrrolo[2,3-b]pyrazine derivatives?
- Methodological Answer: Strategies include:
- Structure-activity relationship (SAR) studies : Introducing bulky substituents (e.g., 2-phenyl ethers) to exploit hydrophobic regions unique to JAK3’s ATP-binding pocket .
- Computational docking : Using tools like Schrödinger Suite to predict interactions with JAK3’s Val-981 and Leu-905 residues .
- Kinase profiling panels : Testing against >50 kinases to identify off-target effects and refine selectivity .
Q. What structural modifications at the 2- and 6-positions enhance FGFR inhibition?
- Methodological Answer:
- 6-Position : Substitution with electron-withdrawing groups (e.g., carbonitrile) improves FGFR1-4 affinity by forming hydrogen bonds with Lys-514 and Asp-641 .
- 2-Position : Aryl ethers (e.g., dimethoxybenzene) increase hydrophobic interactions, as shown in in vivo tumor xenograft models .
| Compound | R₁ (Position 2) | R₂ (Position 6) | IC₅₀ (nM) |
|---|---|---|---|
| 9 | Phenyl ether | Carbonitrile | 12.3 |
| 10 | Methoxybenzene | Carbonitrile | 8.7 |
Q. How can contradictory data on antiproliferative mechanisms be resolved?
- Methodological Answer: Contradictions often arise from off-target kinase effects or assay variability. Recommended approaches:
- Orthogonal assays : Combine cell proliferation assays (e.g., MTT) with kinase-specific phospho-antibody arrays to dissect mechanisms .
- Gene knockout models : Use CRISPR/Cas9 to silence candidate kinases (e.g., FGFR1, JAK3) and assess rescue effects .
- Metabolomic profiling : To identify downstream signaling perturbations (e.g., STAT5 for JAK3, MAPK for FGFR) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
